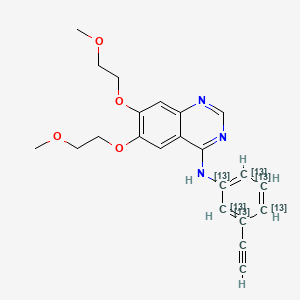
Bimosiamose (disodium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bimosiamose (disodium) is a small molecule drug known for its role as a pan-selectin inhibitor. It is primarily used in the treatment of various inflammatory diseases, including asthma, chronic obstructive pulmonary disease, and psoriasis . The compound works by inhibiting the adhesion of leukocytes to endothelial cells, thereby reducing inflammation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bimosiamose (disodium) involves multiple steps, starting with the preparation of the core biphenyl structure. The process includes the following steps:
Formation of Biphenyl Core: The biphenyl core is synthesized through a Suzuki coupling reaction between a boronic acid and a halogenated aromatic compound.
Functionalization: The biphenyl core is then functionalized with various substituents, including carboxymethyl groups and glycosyl moieties.
Glycosylation: The final step involves the glycosylation of the biphenyl core with glucose derivatives to form the complete Bimosiamose structure.
Industrial Production Methods
Industrial production of Bimosiamose (disodium) follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, involving rigorous quality control measures to ensure the consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Bimosiamose (disodium) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the biphenyl core.
Substitution: Substitution reactions are used to introduce different substituents onto the biphenyl core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenated compounds and strong bases like sodium hydroxide.
Major Products Formed
Aplicaciones Científicas De Investigación
Bimosiamose (disodium) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying selectin inhibition and leukocyte adhesion.
Biology: Investigated for its role in modulating immune responses and reducing inflammation.
Medicine: Explored as a therapeutic agent for treating inflammatory diseases such as asthma, chronic obstructive pulmonary disease, and psoriasis.
Mecanismo De Acción
Bimosiamose (disodium) exerts its effects by inhibiting the adhesion of leukocytes to endothelial cells. This is achieved through the inhibition of selectins, which are cell adhesion molecules involved in the inflammatory response. By blocking the interaction between leukocytes and endothelial cells, Bimosiamose (disodium) reduces the recruitment of inflammatory cells to sites of inflammation, thereby alleviating symptoms .
Comparación Con Compuestos Similares
Similar Compounds
TBC-1269: Another pan-selectin inhibitor with similar properties and applications.
Rivipansel: A selectin inhibitor used in the treatment of vaso-occlusive crises in sickle cell disease.
Uproleselan: A selectin inhibitor investigated for its potential in treating acute myeloid leukemia.
Uniqueness
Bimosiamose (disodium) is unique in its ability to inhibit multiple selectins (E-selectin, L-selectin, and P-selectin) simultaneously, making it a versatile and effective anti-inflammatory agent. Its broad-spectrum selectin inhibition sets it apart from other compounds that target only specific selectins.
Propiedades
Fórmula molecular |
C46H52Na2O16 |
|---|---|
Peso molecular |
906.9 g/mol |
Nombre IUPAC |
disodium;2-[3-[5-[6-[3-[3-(carboxylatomethyl)phenyl]-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]hexyl]-2-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]phenyl]acetate |
InChI |
InChI=1S/C46H54O16.2Na/c47-23-35-39(53)41(55)43(57)45(61-35)59-33-15-13-25(19-31(33)29-11-5-9-27(17-29)21-37(49)50)7-3-1-2-4-8-26-14-16-34(60-46-44(58)42(56)40(54)36(24-48)62-46)32(20-26)30-12-6-10-28(18-30)22-38(51)52;;/h5-6,9-20,35-36,39-48,53-58H,1-4,7-8,21-24H2,(H,49,50)(H,51,52);;/q;2*+1/p-2/t35-,36-,39-,40-,41+,42+,43+,44+,45+,46+;;/m1../s1 |
Clave InChI |
ZGEPTUZKSXWWAB-PNGDFCJYSA-L |
SMILES isomérico |
C1=CC(=CC(=C1)C2=C(C=CC(=C2)CCCCCCC3=CC(=C(C=C3)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=CC=CC(=C5)CC(=O)[O-])O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)CC(=O)[O-].[Na+].[Na+] |
SMILES canónico |
C1=CC(=CC(=C1)C2=C(C=CC(=C2)CCCCCCC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)C5=CC=CC(=C5)CC(=O)[O-])OC6C(C(C(C(O6)CO)O)O)O)CC(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


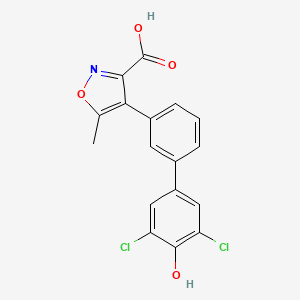
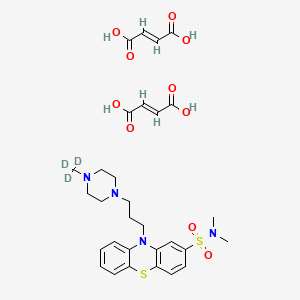
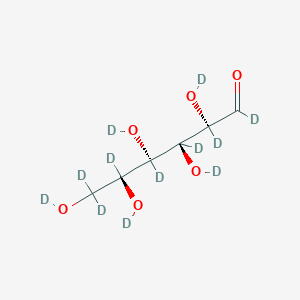
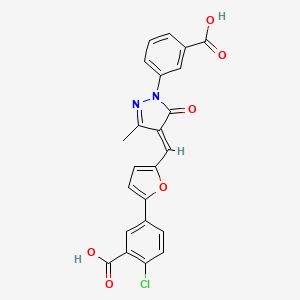

![2-[2-Methoxy-4-[[(1-phenylbenzimidazol-5-yl)amino]methyl]phenoxy]ethanol](/img/structure/B12423032.png)
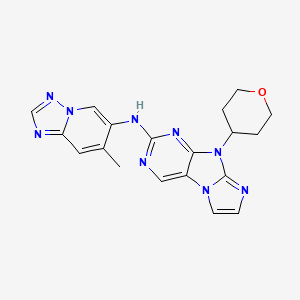

![(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]-3,3,3-trideuteriopropanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B12423043.png)
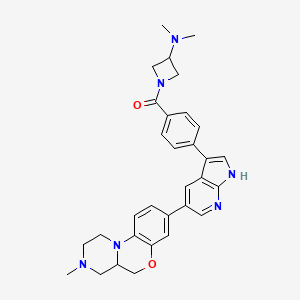
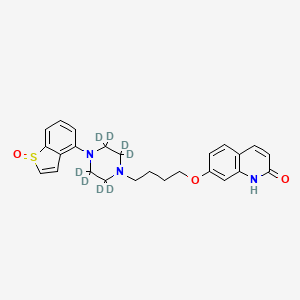
![(2S)-6-amino-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hexanamide;2,2,2-trifluoroacetic acid](/img/structure/B12423054.png)

